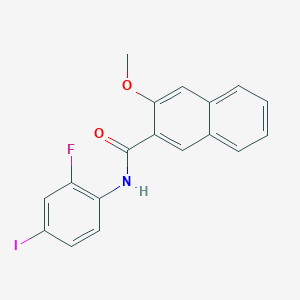![molecular formula C23H25Cl2N3O5 B250970 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate, also known as MDL-12330A, is a synthetic compound that has been widely used in scientific research due to its potent biological activities. This compound belongs to the family of benzoates and is structurally related to other bioactive compounds such as benzamides and phenylpiperazines.
作用机制
The exact mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate is not fully understood, but it is known to interact with several targets in the body. One of its main targets is the dopamine D2 receptor, where it acts as a partial agonist, meaning that it can activate the receptor to a certain extent but not fully. It also inhibits the reuptake of dopamine, leading to an increase in its concentration in the synaptic cleft. This results in a complex interplay of neurotransmitters that can modulate various physiological processes, including mood, cognition, and movement.
Biochemical and Physiological Effects:
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, it has been found to increase locomotor activity, induce stereotypic behaviors, and alter the release of various neurotransmitters in the brain. It has also been shown to have anti-inflammatory and analgesic effects, possibly through its interaction with the cyclooxygenase enzyme.
实验室实验的优点和局限性
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. It has been widely used as a tool to investigate the role of dopamine receptors in the brain and has provided valuable insights into the mechanisms of action of other drugs that target these receptors. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dose titration to avoid toxicity.
未来方向
There are several future directions for research on Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate, including the development of new derivatives with improved pharmacological properties. One area of interest is the potential use of this compound as a treatment for Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. Another direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, which are also involved in various physiological processes. Overall, Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
合成方法
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate can be synthesized using various methods, including the reaction of 4-(4-acetylpiperazin-1-yl) benzoic acid with 2-(2,4-dichlorophenoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general strategy is to introduce the piperazine and benzoate moieties into the molecule.
科学研究应用
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has been extensively studied for its pharmacological properties, including its ability to interact with various receptors and enzymes in the body. One of the main applications of this compound is in the field of neuroscience, where it has been used as a tool to investigate the role of dopamine receptors in the brain. Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has also been shown to have anti-inflammatory, analgesic, and anticonvulsant activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
分子式 |
C23H25Cl2N3O5 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
methyl 4-(4-acetylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate |
InChI |
InChI=1S/C23H25Cl2N3O5/c1-14(33-21-7-5-17(24)13-18(21)25)22(30)26-19-12-16(23(31)32-3)4-6-20(19)28-10-8-27(9-11-28)15(2)29/h4-7,12-14H,8-11H2,1-3H3,(H,26,30) |
InChI 键 |
SHMYTOGCHWJPJU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B250887.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)